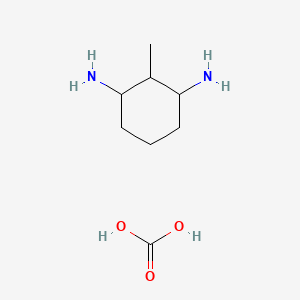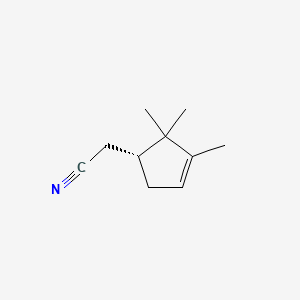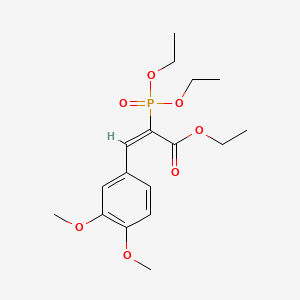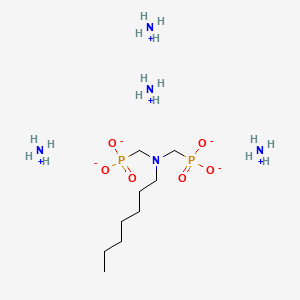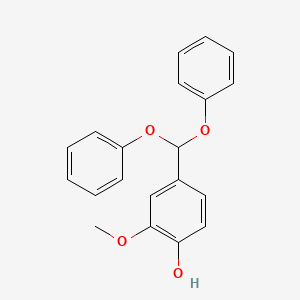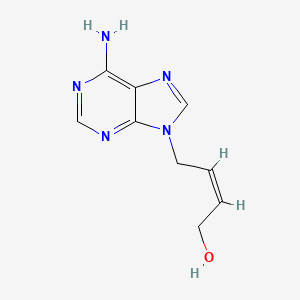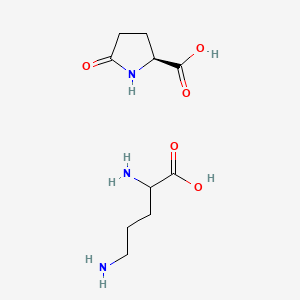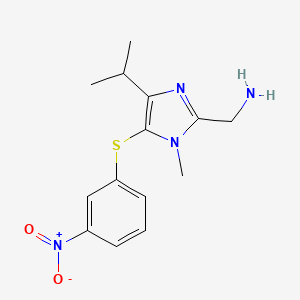
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate typically involves the esterification of 3-(Isopropyl)-6-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3-(Isopropyl)-6-methylcyclohexen-1-ol+Acetic Acid→3-(Isopropyl)-6-methylcyclohexen-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Hydrolysis: 3-(Isopropyl)-6-methylcyclohexen-1-ol and acetic acid.
Reduction: 3-(Isopropyl)-6-methylcyclohexen-1-ol.
Oxidation: Various carboxylic acids depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Mécanisme D'action
The mechanism of action of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate primarily involves its hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can occur enzymatically in biological systems, where esterases catalyze the cleavage of the ester bond. The released alcohol and acetic acid can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl acetate: Similar ester with an isopropyl group but lacks the cyclohexene ring.
Methylcyclohexyl acetate: Similar ester with a cyclohexyl ring but lacks the isopropyl group.
Ethyl acetate: Common ester used as a solvent, lacks both the isopropyl and cyclohexene groups.
Uniqueness
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and makes it valuable in the fragrance industry for its unique scent profile .
Propriétés
Numéro CAS |
85392-37-6 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(6-methyl-3-propan-2-ylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h7-9,11H,5-6H2,1-4H3 |
Clé InChI |
YUWKYQNAIQTEAF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C=C1OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


